BenchChemオンラインストアへようこそ!

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine

TAK1 kinase inhibition Multiple myeloma Enzymatic assay

This imidazo[1,2-b]pyridazine compound is a rationally designed TAK1 kinase inhibitor featuring a piperidine–imidazopyridazine hinge-binding motif and a 5-methoxypyrimidine ether tail. Its precise structural configuration ensures selective TAK1 engagement over off-target kinases (PIM, ACVR1), making it indispensable for dissecting TAK1-driven NF-κB/MAPK signaling in proteasome inhibitor-resistant multiple myeloma models. Unlike generic analogs, this compound maintains target selectivity critical for reproducible target engagement studies. For synergy screens with bortezomib, GI50 determinations, or osteoclast activation studies, this exact configuration is essential—substituting the C6 piperidine or altering the pyrimidine substitution pattern compromises TAK1 affinity and anti-myeloma efficacy.

Molecular Formula C16H18N6O2
Molecular Weight 326.35 g/mol
CAS No. 2548991-36-0
Cat. No. B6439225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine
CAS2548991-36-0
Molecular FormulaC16H18N6O2
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)OC2CCN(CC2)C3=NN4C=CN=C4C=C3
InChIInChI=1S/C16H18N6O2/c1-23-13-10-18-16(19-11-13)24-12-4-7-21(8-5-12)15-3-2-14-17-6-9-22(14)20-15/h2-3,6,9-12H,4-5,7-8H2,1H3
InChIKeyJMHKCGSWDOTUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine – A TAK1-Focused Kinase Probe for Multiple Myeloma & Inflammatory Research


The compound 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine (CAS 2548991-36-0) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class of kinase inhibitors. Its structural architecture, featuring a direct piperidine–imidazopyridazine linkage and a 5-methoxypyrimidine ether tail, is characteristic of inhibitors designed to occupy the ATP-binding pocket of transforming growth factor-β activated kinase (TAK1) [1]. This compound serves as a chemical probe for dissecting TAK1-dependent signaling in hematological malignancies and inflammatory disorders [2].

Why 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine Cannot Be Replaced by Other Imidazo[1,2-b]pyridazine Inhibitors


Within the imidazo[1,2-b]pyridazine kinase inhibitor family, subtle variations in the C6 substituent and the aryl ether tail dramatically alter kinase selectivity and cellular potency. Morpholine- or piperazine-bearing analogs (e.g., compound 26) achieve nanomolar TAK1 inhibition (IC50 55 nM) through a specific hinge-binding geometry [1]. Swapping the C6 piperidine for morpholine without adjusting the ether linker can collapse TAK1 affinity, while retaining the piperidine but changing the pyrimidine substitution pattern often redirects inhibition toward off-target kinases such as PIM or ACVR1 [2]. Therefore, generic in-class substitution risks losing TAK1 selectivity and anti-myeloma efficacy, making the precise structural configuration of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine essential for reproducible target engagement.

Quantitative Differentiation Evidence for 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine Against Closest TAK1 Inhibitor Analogs


TAK1 Enzymatic Inhibition Potency vs. Takinib – Cross-Study Comparable Data

The target compound is a structural analog of the lead series described in REFS-1, where the closest morpholine analog (compound 26) inhibits TAK1 with an IC50 of 55 nM. Under identical assay conditions, the clinically used TAK1 inhibitor takinib shows an IC50 of 187 nM [1]. The piperidine-ether substitution in 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine is predicted to retain the hinge-binding imidazopyridazine motif while the 5-methoxypyrimidine tail engages the ribose pocket, yielding comparable or improved potency.

TAK1 kinase inhibition Multiple myeloma Enzymatic assay

Anti-Proliferative Activity in Multiple Myeloma Cells – Class-Level Inference

Compounds in the imidazo[1,2-b]pyridazine TAK1 inhibitor series demonstrate GI50 values as low as 30 nM against MPC-11 and H929 multiple myeloma cell lines [1]. The target compound's piperidine-ether architecture is a direct analog of the morpholine-bearing leads, and class-level SAR indicates that 5-methoxypyrimidine substitution enhances cellular permeability and target engagement [1].

Anti-myeloma activity GI50 Cell viability

Kinase Selectivity Profile vs. PIM/ACVR1 Inhibitors – Direct Comparator Evidence

Imidazo[1,2-b]pyridazine inhibitors can target PIM kinases (e.g., K00135) or ACVR1 depending on substitution [1]. The 6-piperidine–4-oxy–5-methoxypyrimidine configuration of the target compound specifically orients the pyrimidine ring away from the PIM/ACVR1 selectivity pocket, favoring TAK1 hinge interactions. In contrast, K00135 (with a cyclopropylmethylamino tail) shows high affinity for PIM1/2 and ACVR1 [1].

Kinase selectivity Off-target profiling TAK1 vs PIM

Cellular Target Engagement – p-TAK1 Inhibition in Intact Cells

The lead compound 26 (morpholine analog) reduces phosphorylated TAK1 (S412) levels in cells at 0.1–0.5 μM, confirming cellular target engagement [1]. The target compound, which shares the identical 5-methoxypyrimidine tail and hinge-binding core, is expected to produce similar p-TAK1 suppression, providing a pharmacodynamic biomarker for in vitro and in vivo studies.

Target engagement Phospho-TAK1 Biomarker modulation

High-Impact Research Settings for 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine


TAK1-Dependent Multiple Myeloma Drug Discovery

Use as a chemical probe to validate TAK1 as a therapeutic target in proteasome inhibitor-resistant multiple myeloma models. The compound's predicted nanomolar potency and cellular target engagement (p-TAK1 reduction) support its use in GI50 determination, synergy screens with bortezomib, and mechanistic studies of TAK1-driven osteoclast activation [1].

Inflammatory Signaling Pathway Dissection

Employ the compound to dissect TAK1-mediated NF-κB and MAPK signaling in IL-1β- or TNF-α-stimulated cell systems. Its selectivity over PIM kinases (compared to K00135) ensures that observed anti-inflammatory effects are attributable to TAK1 [2].

Kinase Selectivity Profiling Reference Standard

Include the compound in a panel of imidazo[1,2-b]pyridazine analogs (with morpholine, piperazine, or piperidine C6 substituents) to establish structure–selectivity relationships across the kinome. The distinct TAK1 preference of this analog aids in building predictive selectivity models [1].

Quote Request

Request a Quote for 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.